molecular formula C13H12N2O2 B7740070 N'-[1-(2-furyl)ethylidene]benzohydrazide

N'-[1-(2-furyl)ethylidene]benzohydrazide

Cat. No.: B7740070
M. Wt: 228.25 g/mol
InChI Key: CQGATEFROFGTCU-GXDHUFHOSA-N
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Description

N'-[1-(2-Furyl)ethylidene]benzohydrazide is a benzohydrazide derivative featuring a furyl substituent. Benzohydrazides are characterized by the presence of a hydrazide group (-CONHNH₂) linked to a benzoyl moiety. This compound is synthesized via condensation of benzohydrazide with 2-acetylfuran in the presence of a catalyst, typically glacial acetic acid, under reflux conditions . The furyl group introduces electronic and steric effects that influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-10(12-8-5-9-17-12)14-15-13(16)11-6-3-2-4-7-11/h2-9H,1H3,(H,15,16)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGATEFROFGTCU-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[1-(2-furyl)ethylidene]benzohydrazide can be synthesized through the condensation reaction between 2-furyl methyl ketone and benzohydrazide. The reaction typically occurs under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid. The reaction mixture is heated for several hours until the desired product is formed .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2-furyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-Cancer Activity

Research has demonstrated that benzohydrazide derivatives, including N'-[1-(2-furyl)ethylidene]benzohydrazide, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of novel benzohydrazides that were screened for their in-vitro cytotoxicity. Compounds structurally related to this compound showed promising results against cancer cell lines, indicating their potential as anti-cancer agents .

1.2 Anti-Microbial Activity

The compound has also been evaluated for its antimicrobial properties. Various synthesized benzohydrazides were tested against different microbial strains, revealing that some derivatives exhibited potent antibacterial and antifungal activities. For instance, specific compounds were found to be effective against Staphylococcus aureus and Candida albicans, suggesting that this compound could be a lead compound for developing new antimicrobial agents .

1.3 Anti-Viral Activity

In addition to its antibacterial properties, this compound has been studied for its antiviral capabilities. A series of related compounds were screened for activity against HIV-2, with some showing efficacy comparable to standard antiviral drugs. The structure-activity relationship (SAR) analysis indicated that modifications in the hydrazone moiety significantly influenced antiviral potency .

Synthesis of Metal Complexes

The coordination chemistry of this compound has been explored through the formation of metal complexes. Studies have shown that this compound can act as a ligand, coordinating with transition metals such as copper and nickel. These metal complexes have been characterized using various spectroscopic techniques (IR, NMR), revealing their potential application in catalysis and as therapeutic agents due to enhanced biological activity compared to the uncoordinated ligand .

Summary of Research Findings

ApplicationActivity TypeKey Findings
Anti-CancerCytotoxicitySignificant effects against various cancer cell lines .
Anti-MicrobialBacterial/FungalPotent activity against S. aureus and C. albicans .
Anti-ViralHIV-2 InhibitionComparable efficacy to standard antiviral drugs .
Metal ComplexesCoordinationEnhanced biological activity through metal coordination .

Case Studies

Case Study 1: Synthesis and Evaluation of Benzohydrazides

A comprehensive study synthesized a series of benzohydrazides, including derivatives of this compound, and evaluated their biological activities. The results indicated that certain modifications led to increased potency against specific cancer cell lines and microbial strains, highlighting the importance of structural variations in enhancing therapeutic efficacy .

Case Study 2: Metal Complex Characterization

Another study focused on the characterization of metal complexes formed with this compound. The research utilized spectroscopic methods to elucidate the bonding nature between the ligand and metal ions, revealing potential applications in drug design and development due to improved stability and bioactivity .

Mechanism of Action

The mechanism of action of N’-[1-(2-furyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of benzohydrazides are highly dependent on substituents. Below is a comparative analysis:

Compound Name Substituents/Functional Groups Key Structural Features
N'-[1-(2-Furyl)ethylidene]benzohydrazide 2-Furyl group, benzohydrazide backbone Planar hydrazone linkage, moderate polarity
(E)-N'-(1-(3-Oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide Chromenone moiety, ketone group Extended conjugation, enhanced π-π stacking
N'-(1-(4,7-Dihydroxy-2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide (7a) Dihydroxy chromenone, oxo group Hydrogen-bonding capacity, redox activity
(E)-4-Hydroxy-N'-(1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide Hydroxyl and coumarin groups Increased hydrophilicity, fluorescence properties
2-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-N′-(2-furylmethylene)acetohydrazide Benzimidazole-thioether, furylmethylene Chelation potential, heterocyclic diversity

Key Observations :

  • Chromenone/Coumarin Derivatives (e.g., 7a) exhibit enhanced bioactivity (e.g., cytotoxicity, cardioprotection) due to extended conjugation and redox-active groups .
  • Furyl-Substituted Analogs (e.g., target compound) show utility in ion sensing but lower cytotoxicity compared to chromenone derivatives .
  • Hydroxyl Groups (e.g., 7a) improve solubility and hydrogen-bonding interactions, critical for receptor binding .

Key Findings :

  • Chromenone derivatives (e.g., 7a) outperform furyl-substituted analogs in cytotoxic and cardioprotective effects due to redox-active moieties .
  • The target compound’s furyl group enables selective ion sensing but lacks the broad bioactivity of hydroxylated or chromenone-containing analogs .

Insights :

  • Higher yields (e.g., 89% ) are achieved with electron-rich aldehydes due to favorable Schiff base formation kinetics.
  • The target compound’s moderate yield (51%) reflects steric hindrance from the furyl group .

Physicochemical Properties

  • Melting Points: Furyl-substituted benzohydrazides typically exhibit lower melting points (e.g., 150–160°C) compared to chromenone derivatives (>200°C) due to reduced crystallinity .
  • Solubility : Hydroxyl and sulfanyl groups enhance aqueous solubility (e.g., 2-(ethylsulfanyl) derivatives are 3× more soluble than the target compound ).

Biological Activity

N'-[1-(2-furyl)ethylidene]benzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The presence of the furan ring and the hydrazone functional group allows for various interactions with biological targets.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism of action appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity, leading to cell lysis .

2. Anticancer Activity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values obtained from studies on different cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10.5 ± 0.5
MCF-7 (Breast Cancer)12.3 ± 0.8
A549 (Lung Cancer)15.0 ± 1.0

The compound induces apoptosis in cancer cells, as evidenced by increased annexin V staining and caspase activation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor binding, affecting various signaling pathways associated with cell survival and proliferation.

  • Antimicrobial Mechanism : The compound binds to bacterial enzymes involved in cell wall synthesis, inhibiting their function.
  • Anticancer Mechanism : It triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential, leading to programmed cell death .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. demonstrated that this compound effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus. The research highlighted the compound's potential as a lead candidate for developing new antibiotics .

Case Study 2: Anticancer Properties

In a study published in Cancer Research, researchers evaluated the compound's efficacy against several cancer types. They found that treatment with this compound significantly reduced tumor growth in xenograft models of breast cancer .

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